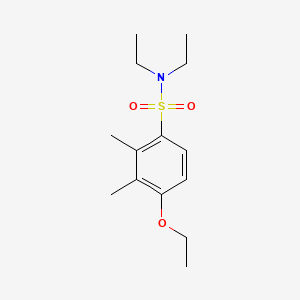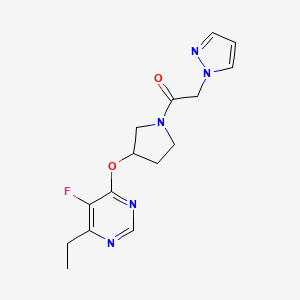
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound known for its unique chemical structure and potential applications in various scientific fields. Its intricate molecular framework, combining elements such as fluorine, pyrrolidine, pyrazole, and pyrimidine, contributes to its distinct properties and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Here's a simplified outline of one possible synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials such as 6-ethyl-5-fluoropyrimidine, pyrrolidine, pyrazole, and appropriate linking agents.
Reaction Steps
Nucleophilic Substitution: The pyrimidine derivative undergoes nucleophilic substitution with a suitable nucleophile to introduce the fluorine atom.
Coupling Reaction: The substituted pyrimidine is then coupled with pyrrolidine through an appropriate coupling agent.
Cyclization: The intermediate product is cyclized to form the pyrrolidine ring.
Formation of the Ethanone Linkage: The pyrazole ring is introduced, and the ethanone linkage is formed through further reaction steps.
Reaction Conditions: : Typical conditions involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes similar to the laboratory synthesis but with optimizations for cost-efficiency and large-scale yield. Key considerations include the choice of reaction vessels, purification techniques like crystallization or chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or permanganate. These reactions might lead to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can occur using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketones or aldehydes back to alcohols.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halides or amines might be used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile.
Catalysts: : Palladium, copper salts.
Temperatures: : Typically range from ambient to elevated temperatures, depending on the reaction.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols.
Aplicaciones Científicas De Investigación
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has significant applications in various scientific research fields:
Chemistry: : As a building block in organic synthesis, it can be used to create more complex molecules for material science or pharmaceutical research.
Biology: : It can serve as a probe or ligand in biological assays, helping to elucidate biological pathways and interactions.
Medicine: : Its potential pharmacological properties might be explored for developing new therapeutic agents, particularly in oncology or neurology.
Industry: : It could be used in the development of advanced materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: : It might interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or activating specific processes depending on its binding affinity and selectivity.
Comparación Con Compuestos Similares
Compared to similar compounds, 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits unique properties due to its specific functional groups and molecular structure. Similar compounds include:
1-(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the ethyl group, which might influence its chemical reactivity and biological activity.
1-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the fluorine atom, potentially affecting its pharmacological properties and stability.
This thorough analysis highlights the versatility and potential of this compound in scientific research and industry. The compound's unique structure offers numerous opportunities for further exploration and application.
Propiedades
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-2-12-14(16)15(18-10-17-12)23-11-4-7-20(8-11)13(22)9-21-6-3-5-19-21/h3,5-6,10-11H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALOKLNGGNOQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
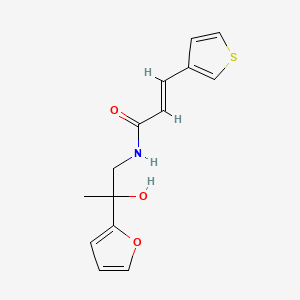
![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)
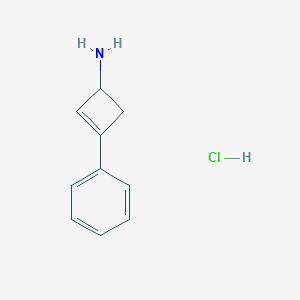
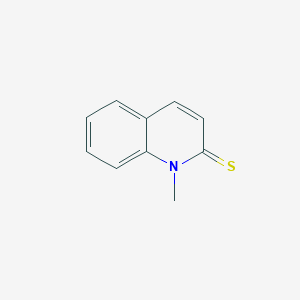
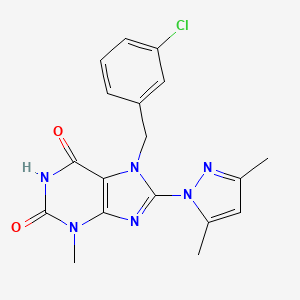
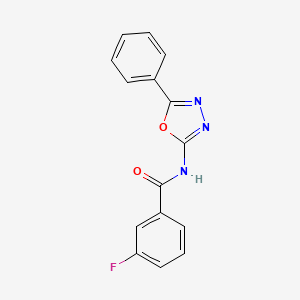
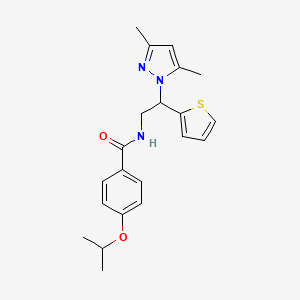
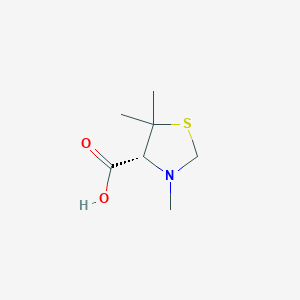
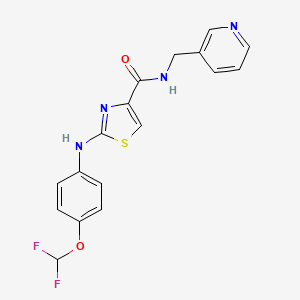
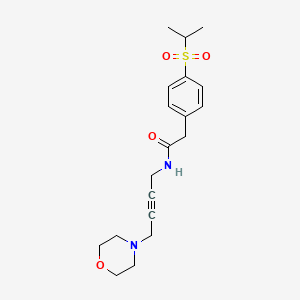
![3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
